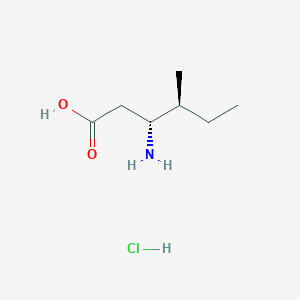

(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride (CAS: 219310-10-8), also known as L-β-Homoisoleucine hydrochloride, is a β-homologated isoleucine derivative. Its molecular formula is C₇H₁₅NO₂·HCl, with a molecular weight of 181.66 . The free acid form (CAS: 75946-24-6) has a molecular weight of 145.20 and a boiling point of 249.1°C . This compound features a branched hexanoic acid backbone with stereochemical specificity at the 3R and 4S positions. The hydrochloride salt enhances its water solubility and stability, making it valuable in peptide synthesis and enzyme studies .

Preparation Methods

Asymmetric Synthesis from Chiral Precursors

Glycine Ethyl Ester-Based Route

A widely cited method involves glycine ethyl ester as the starting material. The process includes:

-

Amino group protection using benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc) groups.

-

Stereoselective alkylation at the β-position with methyl iodide under basic conditions (K₂CO₃, DMF, 0°C to RT).

-

Hydrolysis of the ester group using 6N HCl under reflux (72 hours) to yield the free carboxylic acid .

Key Data :

| Step | Reagents/Conditions | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF | 78% | 92% |

| Hydrolysis | 6N HCl, reflux | 85% | >99% |

This method is favored for its scalability, though it requires rigorous pH control to prevent racemization .

Enzymatic Resolution of Racemic Mixtures

Lipase-Mediated Kinetic Resolution

Racemic 3-amino-4-methylhexanoic acid is resolved using Candida antarctica lipase B (CAL-B):

-

Substrate : Racemic methyl ester derivative.

-

Reaction : Hydrolysis in tert-butyl methyl ether (TBME) at 60°C for 18 hours.

-

Outcome : (3R,4S)-enantiomer remains unreacted, while the (3S,4R)-ester is hydrolyzed .

Performance Metrics :

| Parameter | Value |

|---|---|

| Conversion | 48% |

| ee (product) | 98% |

| Selectivity (E-value) | >200 |

This method achieves high enantiopurity but is limited by substrate specificity and enzyme cost .

Industrial-Scale Catalytic Processes

Palladium-Catalyzed Hydrogenation

A patent-derived method uses palladium black for large-scale production:

-

Substrate : N-protected 3-cyano-4-methylhexanoic acid.

-

Conditions : H₂ (60 psi), ethyl acetate, RT for 3 hours.

-

Workup : Filtration, acidification with HCl, and recrystallization from isopropanol/water .

Optimized Parameters :

| Variable | Optimal Value |

|---|---|

| Catalyst loading | 5% Pd/C |

| Temperature | 25°C |

| Yield | 89% |

| Purity | 98% |

This process is cost-effective for bulk synthesis but requires careful removal of catalyst residues .

Biocatalytic Approaches

Transaminase-Catalyzed Amination

Recent advances employ ω-transaminases to convert 4-methylhexanoic acid derivatives:

-

Substrate : 4-methyl-3-ketohexanoic acid.

-

Enzyme : Chromobacterium violaceum transaminase.

-

Cofactor : Pyridoxal phosphate (PLP), 5 mM.

Results :

| Metric | Value |

|---|---|

| Conversion | 95% |

| ee | 99% |

| Space-time yield | 12 g/L/day |

Biocatalysis offers sustainability advantages but faces challenges in substrate solubility and enzyme stability .

Quality Control and Characterization

Analytical Validation

Post-synthesis analysis ensures stereochemical fidelity:

-

Chiral HPLC : CHIRALPAK® IC column, hexane:isopropanol (80:20), 1 mL/min .

-

X-ray crystallography : Confirms absolute configuration (R,S) .

Acceptance Criteria :

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| ee | ≥99% |

| Residual solvents | <0.1% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale |

|---|---|---|---|

| Asymmetric synthesis | High ee, scalable | Multi-step, costly reagents | Industrial |

| Enzymatic resolution | Eco-friendly, high selectivity | Low throughput | Lab-scale |

| Biocatalysis | Sustainable, single-step | Substrate limitations | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

- Chiral Building Block : This compound is widely utilized as a chiral building block in the synthesis of complex molecules. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical development.

Biology

- Metabolic Pathways : Research indicates that (3R,4S)-3-amino-4-methylhexanoic acid hydrochloride plays a role in amino acid metabolism and can influence neurotransmitter synthesis. It has been studied for its potential interactions with various enzymes involved in metabolic processes.

Medicine

- Therapeutic Effects : The compound is being investigated for its neuroprotective effects and potential applications in treating neurological disorders such as epilepsy. Studies suggest that it may help modulate neurotransmitter systems, offering protective effects against neuronal damage .

Industry

- Pharmaceutical Production : It is utilized in the production of specialty chemicals and pharmaceuticals, particularly in the development of new drugs targeting specific biological pathways. Its unique structure enhances the stability and bioactivity of peptide-based therapeutics .

Neuroprotective Effects

Research demonstrates that this compound may offer neuroprotective benefits by reducing neuronal apoptosis in models of neurodegeneration. Its ability to modulate glutamate receptor activity is a key mechanism underlying these protective effects .

Antimicrobial Research

In vitro studies have shown that this compound exhibits potent inhibitory effects on bacterial growth by targeting cell wall synthesis pathways. These findings suggest its potential utility in developing new antibiotics against resistant strains .

Case Studies and Research Findings

- Neuroprotective Studies : A study highlighted that this compound significantly reduced neuronal apoptosis in models of neurodegeneration by modulating glutamate receptor activity.

- Antimicrobial Research : In vitro studies indicated that it effectively inhibits bacterial growth by interfering with cell wall biosynthesis pathways.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and biochemical pathways. The exact mechanism may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diastereomers and Stereoisomers

- (3S,4R)-3-Amino-4-methylhexanoic acid hydrochloride (CAS: 1301706-48-8): Structural distinction: Diastereomer with inverted stereochemistry at positions 3 and 3. Impact: Altered binding affinity to enzymes or receptors due to spatial arrangement. For example, highlights that stereochemical differences in similar compounds (e.g., (2S,3R,4R)- vs. (2S,3R,4S)-4-HIL) result in distinct hydrogen-bonding patterns with dehydrogenases . Applications: Useful for studying enzyme stereospecificity or designing chiral catalysts .

Functional Group Variations

- (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride (CAS: 59079-44-6): Structural distinction: Contains a ketone group and chlorine atom instead of a carboxylic acid. Molecular formula: C₇H₁₅Cl₂NO (MW: 200.11). Impact: The ketone group increases electrophilicity, enabling nucleophilic addition reactions. The chlorine atom may enhance lipophilicity, affecting membrane permeability in biological systems . Applications: Potential intermediate in synthetic organic chemistry or drug discovery .

- Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride (CID: 137951695): Structural distinction: Methyl ester derivative of the target compound. Molecular formula: C₈H₁₇NO₂·HCl (MW: 196.07). Impact: The ester group improves lipophilicity, making it more suitable for cell-penetration studies. However, it lacks the free carboxylic acid, limiting its use in peptide bond formation .

Cyclic and Heterocyclic Analogues

- (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride (CAS: 1096594-11-4): Structural distinction: Contains a tetrahydropyran ring with hydroxyl and amino groups. Molecular formula: C₅H₁₂ClNO₂ (MW: 153.61). Applications: Explored in asymmetric synthesis and medicinal chemistry for its scaffold diversity .

Sugar-like Amino Alcohols

- (2R,3S,4R,5R)-6-Amino-2,3,4,5-tetrahydroxyhexanal hydrochloride (CAS: 55324-97-5): Structural distinction: Features multiple hydroxyl groups and an aldehyde moiety. Molecular formula: C₆H₁₄ClNO₅ (MW: 215.63). Impact: The polyhydroxy structure mimics carbohydrates, enabling interactions with lectins or glycosidases. Applications: Research in glycobiology and glycosylation pathways .

Key Comparative Data

Biological Activity

(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride, also known as 4-amino-4-methylhexanoic acid hydrochloride, is a chiral amino acid derivative with significant biological importance. This compound's unique stereochemistry imparts distinct biological and chemical properties, making it a subject of interest in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Structure and Molecular Formula

- Molecular Formula: C7H15ClN2O2

- Molecular Weight: Approximately 181.66 g/mol

- CAS Number: 75946-24-6

The stereochemical configuration of (3R,4S)-3-amino-4-methylhexanoic acid is critical for its biological activity, allowing it to interact selectively with enzymes and receptors.

Synthesis Methods

The synthesis of this compound typically involves:

- Chiral Starting Materials: Use of chiral precursors such as L-valine.

- Asymmetric Synthesis: Employing chiral catalysts to ensure the correct stereochemistry.

- Reaction Steps: Protection of functional groups, selective reactions to introduce amino and methyl groups, followed by deprotection to yield the final product.

Industrial methods may utilize biocatalysts for optimized yields and purity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and metabolic pathways. It may function as:

- Substrate or Inhibitor: Influencing the activity of various enzymes involved in metabolic processes.

- Modulator of Biochemical Pathways: Its unique structure allows it to fit into active sites of enzymes, affecting their function.

Enzyme Interactions

Research indicates that this compound can interact with several enzyme classes:

- Amino Acid Metabolism: It plays a role in the metabolism of amino acids and can affect neurotransmitter synthesis.

- Potential Therapeutic Applications: Investigated for its effects on conditions such as epilepsy and other neurological disorders due to its influence on neurotransmitter systems .

Applications in Medicine

- Neuroprotective Effects: Studies have shown that (3R,4S)-3-amino-4-methylhexanoic acid exhibits protective effects against seizures induced by certain pharmacological agents .

- Cognitive Enhancement: Research has indicated potential cognitive benefits in geriatric patients due to its role in enhancing cerebral functions .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| (2S,3R,4S)-4-Hydroxyisoleucine | Not specified | Insulinotropic activity; chiral amino acid |

| (3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid | Not specified | Similar stereochemistry; distinct biological activity |

| 2-Amino-4-methylhexanoic acid hydrochloride | 1384427-42-2 | Non-chiral variant; different biological properties |

The unique stereochemistry of (3R,4S)-3-amino-4-methylhexanoic acid distinguishes it from other compounds, enhancing its potential for targeted therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,4S)-3-amino-4-methylhexanoic acid hydrochloride, and how is stereochemical purity ensured?

The compound is typically synthesized via asymmetric catalysis or enzymatic resolution due to its chiral centers. For example, β-homoisoleucine derivatives can be prepared using chiral auxiliaries or enzymatic transamination to control stereochemistry . Post-synthesis, chiral HPLC (e.g., with a CHIRALPAK® column) or polarimetry is used to confirm enantiomeric purity ≥99% . Key steps include monitoring reaction pH (6.5–7.5) to prevent racemization and using hydrochloride salt precipitation for stabilization .

Q. What analytical methods are recommended for characterizing this compound?

- NMR (¹H/¹³C): Assign peaks for the methyl group (δ ~1.2 ppm) and amino protons (δ ~1.8–2.5 ppm) to confirm structure .

- HPLC-MS: Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) to assess purity (≥98%) and detect impurities like diastereomers .

- X-ray crystallography: Resolve absolute configuration, particularly for resolving discrepancies in chiral center assignments .

Q. How should this compound be stored to maintain stability?

Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation. Desiccants (e.g., silica gel) are recommended. Aqueous solutions should be prepared fresh or frozen at -20°C for ≤72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in enantiomeric purity or assay conditions. For example:

- Pharmacological studies: Validate receptor-binding assays using enantiopure standards (e.g., ≥99% ee) and control buffer ionic strength (e.g., 150 mM NaCl) to minimize nonspecific interactions .

- Metabolic stability: Compare liver microsome assays (human vs. rodent) with LC-MS quantification, noting species-specific esterase activity differences .

Q. What strategies are effective for incorporating this amino acid derivative into peptide-based drug candidates?

- Solid-phase synthesis: Use Fmoc-protected derivatives to minimize side reactions. Coupling agents like HATU/DIPEA in DMF achieve >90% yield .

- Stability testing: Monitor racemization via circular dichroism during prolonged reactions (>6 hours) and adjust temperature (≤25°C) if needed .

Q. How does the hydrochloride salt form influence crystallography and solubility studies?

The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in PBS pH 7.4) but complicates crystallization. For X-ray studies:

- Use vapor diffusion with ethanol/water (70:30) to grow single crystals.

- Compare with freebase solubility in DMSO (≥200 mg/mL) for in vitro assays .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

- Catalyst cost: Replace noble-metal catalysts with immobilized enzymes (e.g., transaminases) for reusable, cost-effective batches .

- Byproduct formation: Optimize reaction kinetics (e.g., 18–24 hours at 37°C) and implement inline FTIR monitoring to detect intermediates .

Q. Methodological Notes

Properties

CAS No. |

219310-10-8 |

|---|---|

Molecular Formula |

C7H16ClNO2 |

Molecular Weight |

181.66 g/mol |

IUPAC Name |

(3R,4R)-3-amino-4-methylhexanoic acid;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-5(2)6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t5-,6-;/m1./s1 |

InChI Key |

RWKVKXFASXUCRV-KGZKBUQUSA-N |

SMILES |

CCC(C)C(CC(=O)O)N.Cl |

Isomeric SMILES |

CC[C@@H](C)[C@@H](CC(=O)O)N.Cl |

Canonical SMILES |

CCC(C)C(CC(=O)O)N.Cl |

Synonyms |

219310-10-8; (3R,4S)-3-Amino-4-methylhexanoicacidhydrochloride; L-beta-Homoisoleucinehydrochloride; 03669_FLUKA; CTK8B8840; L-beta-Homoisoleucinehydrochloride; L-|A-Homoisoleucinehydrochloride; MolPort-003-925-329; ANW-61443; CH-290; AKOS016002966; AK-41534; KB-207564; TR-012897; ST24034475; K-6222; (3R,4S)-3-Amino-4-methylhexansaurehydrochlorid(1:1) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.